molecular formula C8H14O4 B3369498 (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol CAS No. 236408-20-1

(1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol

Cat. No.: B3369498
CAS No.: 236408-20-1
M. Wt: 174.19 g/mol
InChI Key: OHXZDCYIALCSNL-KKMMWDRVSA-N
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Description

(1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol: is an organic compound with the molecular formula C7H12O4 It is characterized by a furan ring substituted with two methoxy groups and an ethanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxyfuran and ethyl magnesium bromide.

    Grignard Reaction: The key step involves a Grignard reaction where ethyl magnesium bromide reacts with 2,5-dimethoxyfuran to form the intermediate compound.

    Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

The reaction conditions typically involve low temperatures and anhydrous solvents to ensure the stability of the Grignard reagent and the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used under acidic or basic conditions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Yields various alcohol derivatives.

    Substitution: Results in compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for pharmaceutical development.

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism by which (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol exerts its effects involves its interaction with specific molecular targets. The furan ring and methoxy groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyfuran: Lacks the ethanol side chain but shares the furan ring and methoxy groups.

    2,5-Dimethoxybenzyl Alcohol: Contains a benzene ring instead of a furan ring but has similar methoxy and ethanol functionalities.

    2,5-Dimethoxyphenethylamine: A phenethylamine derivative with methoxy groups, used in pharmacological studies.

Uniqueness

(1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol is unique due to its specific stereochemistry and the presence of both a furan ring and an ethanol side chain. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-6(9)8(11-3)5-4-7(10-2)12-8/h4-7,9H,1-3H3/t6-,7?,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXZDCYIALCSNL-KKMMWDRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(C=CC(O1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1(C=CC(O1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450393
Record name ST50825058
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236408-20-1
Record name ST50825058
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol
Reactant of Route 2
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(1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol
Reactant of Route 4
(1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol
Reactant of Route 5
(1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol
Reactant of Route 6
(1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol

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